Disodium arsenate

Übersicht

Beschreibung

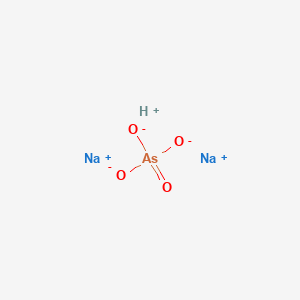

Disodium arsenate, also known as disodium hydrogen arsenate, is an inorganic compound with the chemical formula Na₂HAsO₄. It is a white, crystalline powder that is highly soluble in water. This compound is primarily used in various industrial and scientific applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Disodium arsenate can be synthesized through the reaction of arsenic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, and the resulting product is then crystallized to obtain pure this compound.

Industrial Production Methods: In industrial settings, this compound is produced by reacting arsenic trioxide with sodium hydroxide. The reaction is carried out in large reactors, and the product is purified through crystallization and filtration processes. The overall reaction can be represented as:

As2O3+2NaOH+3H2O→2Na2HAsO4⋅7H2O

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where it is converted to higher oxidation states of arsenic.

Reduction: It can also be reduced to form arsenite compounds.

Substitution: this compound can participate in substitution reactions, where the arsenate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents.

Reducing Agents: Sodium borohydride and zinc in acidic conditions are typical reducing agents.

Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines.

Major Products:

Oxidation: Arsenic pentoxide.

Reduction: Sodium arsenite.

Substitution: Various organoarsenic compounds.

Wissenschaftliche Forschungsanwendungen

Environmental Applications

Detection of Arsenic Ions

Disodium arsenate serves as a significant reference compound in the development of sensors for detecting arsenic species in environmental samples. Recent studies have focused on creating colorimetric sensors that can differentiate between arsenate () and arsenite (). For instance, receptors based on 5-nitro-2-furaldehyde have demonstrated the ability to detect these ions with high sensitivity and selectivity in semi-aqueous media, achieving detection limits as low as 18 ppb for arsenite .

Table 1: Sensor Performance Characteristics

| Sensor Type | Detection Limit (ppb) | Medium Used | Selectivity |

|---|---|---|---|

| N4R1 | 18 | 30% aq. MeCN | Arsenite over arsenate |

| N4R2 | TBD | 50% aq. DMSO | Phosphate and arsenic ions |

| N4R3 | TBD | Various food samples | Multi-analyte detection |

Case Study: Real-life Application

In practical applications, disposable paper strips using these receptors have been developed to analyze food and water samples spiked with arsenic ions. The effectiveness of these sensors was validated through tests on various vegetables and fruit juices, demonstrating their potential for real-time environmental monitoring .

Pharmacological Applications

This compound is also recognized for its pharmacological effects, particularly in the treatment of hematological malignancies such as acute promyelocytic leukemia (APL). Arsenic compounds, including this compound, have shown efficacy when used in combination with all-trans retinoic acid (ATRA), leading to complete remission in patients .

Pharmacological Mechanisms

The mechanisms by which this compound exerts its effects include:

- Induction of Apoptosis : Arsenic compounds promote programmed cell death in cancer cells.

- Inhibition of Proliferation : They interfere with cellular division processes.

- Modulation of Signaling Pathways : this compound alters various signaling pathways that are crucial for tumor growth and survival.

Table 2: Clinical Applications of this compound

| Disease Type | Treatment Regimen | Outcome |

|---|---|---|

| Acute Promyelocytic Leukemia | ATRA + this compound | High remission rates |

| Myelodysplastic Syndrome | Oral formulations of arsenic | Improved patient outcomes |

| Other Hematological Malignancies | Combination therapies | Variable efficacy |

Industrial Applications

In industrial contexts, this compound is utilized as a reagent in various chemical reactions and as a wood preservative. Its properties allow it to act effectively against fungal decay and insect infestation in treated wood products .

Wirkmechanismus

The mechanism of action of disodium arsenate involves its interaction with cellular proteins and enzymes. It can inhibit the activity of enzymes by binding to their active sites, leading to the disruption of cellular processes. This compound can also induce oxidative stress by generating reactive oxygen species, which can damage cellular components such as DNA, proteins, and lipids.

Vergleich Mit ähnlichen Verbindungen

Sodium arsenite (NaAsO₂): Similar to disodium arsenate but with arsenic in a lower oxidation state.

Monosodium methyl arsenate (CH₃AsO₃Na): An organoarsenic compound used as a herbicide.

Dimethylarsinic acid (C₂H₇AsO₂): Another organoarsenic compound with similar applications.

Uniqueness: this compound is unique due to its high solubility in water and its ability to form stable complexes with various metal ions. This makes it particularly useful in analytical chemistry and industrial applications where precise quantification and reactivity are required.

Biologische Aktivität

Disodium arsenate (Na₂HAsO₄) is an inorganic compound that has significant biological activity, particularly in the context of toxicity and potential therapeutic effects. This article explores its biological activity, mechanisms of action, case studies, and relevant research findings.

This compound primarily exerts its biological effects through interactions with cellular components, particularly proteins and enzymes. The compound is known to bind to thiol groups in proteins, which can lead to the inhibition of critical enzymes such as DNA polymerase, thereby interfering with DNA synthesis and cellular proliferation .

Cytotoxicity and Carcinogenicity

Research indicates that this compound exhibits both initiating and promoting activities in carcinogenesis. In a study using BALB/c 3T3 cells, this compound was shown to induce transformation at concentrations ranging from 15 to 30 μM . This study highlighted the compound's ability to cause significant cell growth inhibition alongside its carcinogenic potential.

Table 1: Initiating Activity of Arsenic Compounds in BALB/c 3T3 Cell Transformation Assay

| Compound | Concentration Range (μM) | Growth Inhibition (%) |

|---|---|---|

| This compound | 15-30 | >50 |

| Sodium Arsenite | 5-20 | >50 |

| Monomethylarsonic Acid (MMAA) | 10,000 | High |

| Dimethylarsinic Acid (DMAA) | 1-2 | 66-84 |

Toxicological Effects

The toxicological profile of this compound includes acute and chronic effects. Acute exposure can lead to gastrointestinal symptoms such as nausea, vomiting, and abdominal pain. In severe cases, it may result in acute renal failure or neurological symptoms like peripheral neuropathy .

Chronic exposure is associated with more severe health issues, including skin lesions, lung cancer, and peripheral neuropathy . A notable case study involved a patient who ingested a high dose of sodium arsenate and developed severe abdominal pain but eventually recovered after intensive treatment .

Case Studies

Case Study 1: Accidental Ingestion

In a retrospective review of 149 cases involving arsenate-containing ant killers, most patients were asymptomatic despite accidental ingestion. Only a few exhibited mild gastrointestinal symptoms, suggesting that low-level exposure may not always lead to severe outcomes .

Case Study 2: Chronic Exposure

A case study documented a carpenter who presented with numbness and tingling in his extremities after prolonged exposure to arsenic. His symptoms progressed to include abdominal pain and diarrhea but resolved over time without significant medical intervention .

Research Findings

Recent studies have highlighted the paradoxical effects of arsenic compounds. While inorganic arsenic like this compound is primarily viewed as a carcinogen, it has also been investigated for potential anticancer properties in specific contexts. For instance, certain methylated metabolites of arsenic have shown promise in inducing DNA hypomethylation, which could play a role in cancer therapy .

Moreover, the metabolic pathways involving this compound reveal that its toxicity is highly dependent on its oxidation state. The trivalent forms of arsenic are generally more toxic than pentavalent forms like this compound .

Analyse Chemischer Reaktionen

Chemical Reactions and Analytical Pathways

Disodium arsenate undergoes characteristic reactions in analytical and biological systems:

Reduction and Volatilization

Arsenic in this compound can be reduced to arsenic trioxide (As₂O₃) under acidic conditions, followed by volatilization as arsine gas (AsH₃):

This process is critical for detecting arsenic in biological samples .

Thermodecomposition

this compound decomposes at 180°C, releasing toxic arsenic oxides and sodium oxide :

Reactivity with Reducing Agents

It reacts with metals (e.g., zinc, aluminum) and strong acids to form arsine gas, a highly toxic compound :

Toxicological Mechanisms

This compound exhibits dual initiating and promoting activities in carcinogenesis :

Initiating Activity

-

Induces DNA damage and epigenetic alterations at concentrations ≥15 μM.

-

Forms reactive oxygen species (ROS) via thiol disruption in enzymes like pyruvate dehydrogenase .

Promoting Activity

-

Enhances tumor growth by inhibiting gap junctional communication between cells .

-

Requires lower concentrations (1–10 μM) compared to initiating activity .

Thiol-Dependent Pathways

this compound oxidizes glutathione (GSH) to its disulfide form (GSSG), disrupting cellular redox balance :

Environmental and Biochemical Pathways

This compound interacts with biological and environmental systems in distinct ways:

Metabolic Reduction

Pentavalent arsenic (AsV) in this compound is reduced to trivalent arsenic (AsIII) in vivo, mediated by enzymes like purine nucleoside phosphorylase (PNP) :

Liver Enzyme Dysregulation

Exposure alters transaminase activity (e.g., AST, ALT) and causes histopathological changes in hepatocytes :

-

AST activity : ↑16.32% (double dose), ↑38.08% (multiple doses).

-

ALT activity : ↑13.61% (double dose), ↑27.75% (multiple doses) .

Environmental Persistence

this compound persists in soil and water due to its high solubility (389 g/L in water) and resistance to microbial degradation .

Data Table: Comparative Toxicity and Reactivity

Eigenschaften

IUPAC Name |

disodium;hydrogen arsorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsH3O4.2Na/c2-1(3,4)5;;/h(H3,2,3,4,5);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHZDYHDJAVUIBH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[As](=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | SODIUM ARSENATE DIBASIC | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1208 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | disodium hydrogen arsenate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Disodium_hydrogen_arsenate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7631-89-2 (Parent) | |

| Record name | Sodium arsenate, exsiccated [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8032047 | |

| Record name | Disodium arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8032047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.907 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to white solid; [ICSC], COLOURLESS-TO-WHITE CRYSTALS OR POWDER. | |

| Record name | Sodium arsenate, dibasic | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7074 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM ARSENATE DIBASIC | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1208 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Very sol in water; slightly sol in alcohol, Insoluble in ether, Solubility in water, g/100ml at 15 °C: 61 (good) | |

| Record name | SODIUM ARSENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1675 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM ARSENATE DIBASIC | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1208 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.87, 1.87 g/cm³ | |

| Record name | SODIUM ARSENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1675 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM ARSENATE DIBASIC | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1208 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Arsenic (as disodium arsenate) binds to thiol groups of the enzyme DNA polymerease, thus inhibiting DNA synthesis; the authors concluded that it interfered with DNA repair of damage induced by UV irradiation in human epidermal grafts ... ., Disodium arsenate alters the metabolism of nucleosides and their derivatives in human lymphocytes cultered in vitro ... and reduced the incorporation of labelled nucleosides into both RNA and DNA in cultured human peripheral lymphocytes ... . | |

| Record name | SODIUM ARSENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1675 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Powder, Clear colorless crystals | |

CAS No. |

7778-43-0 | |

| Record name | Sodium arsenate, exsiccated [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenic acid (H3AsO4), sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8032047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium hydrogenarsenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ARSENATE, DIBASIC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANU034TUJ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM ARSENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1675 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM ARSENATE DIBASIC | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1208 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

57 °C when rapidly heated | |

| Record name | SODIUM ARSENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1675 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.